

Application Notes and Protocols for the Preparation of Nickel-Antimony Electroplating Solutions

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Compound of Interest

Compound Name: *Nickel antimonide*

Cat. No.: *B079329*

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These application notes provide detailed protocols for the preparation of nickel-antimony (Ni-Sb) electroplating solutions. The following information is intended for use in research and development settings for the deposition of Ni-Sb alloy coatings. These coatings are of interest for various applications due to their unique properties, including corrosion resistance and specific electrochemical characteristics.

Data Presentation: Bath Composition and Operating Parameters

The composition of the electroplating bath and its operating parameters are critical for achieving the desired properties of the Ni-Sb alloy coating. The tables below summarize the quantitative data from various formulations.

Table 1: Chemical Composition of Nickel-Antimony Electroplating Baths

Component	Concentration Range (g/L)	Example Concentration (g/L)	Function	Reference
Nickel Salt (e.g., Nickel Chloride, Nickel Sulfate)	1 - 250	10	Source of Nickel Ions	[1][2]
Antimony Salt (e.g., Antimony Potassium Tartrate, Antimony Chloride)	1 - 120	6	Source of Antimony Ions	[1][3]
Boric Acid	20 - 80	40	pH Buffer	[1][4]
Complexing Agent (e.g., EDTA, Sodium Citrate, Tartaric Acid)	10 - 80	40 (EDTA)	Stabilizes metal ions in solution	[1]
Reducing Agent (e.g., Sodium Hypophosphite)	10 - 80	60	Assists in the deposition process	[1]
Additives				
Tin Tetrabromide	2 - 5	-	Improves stability and uniformity	[1]
4-Dimethylaminopyridine	3 - 8	-	Improves stability and uniformity	[1]
Tartaric Acid	1 - 2	-	Complexing Agent	[1]
Sodium Tartrate	0.5 - 1	-	Complexing Agent	[1]

Wetting Agents				
(e.g., Sodium Lauryl Sulphate)	0.002 - 0.005	-	Prevents pitting	[5]
Brighteners (e.g., Saccharin, Thiourea)				
	Varies	-	Improves surface finish	[4][6]

Table 2: Operating Parameters for Nickel-Antimony Electroplating

Parameter	Range	Typical Value	Reference
pH	0.5 - 6.0	1.5 - 3.0	[1][3]
Temperature	10 - 50 °C	25 °C (Room Temp.)	[1]
Current Density	2 - 5 A/dm ²	5 A/dm ²	[2]

Experimental Protocols

The following are detailed methodologies for the preparation of a nickel-antimony electroplating solution and the subsequent electroplating process.

Protocol 1: Preparation of the Nickel-Antimony Electroplating Solution

This protocol is based on a formulation detailed in the provided search results.[1]

Materials:

- Deionized water
- Boric Acid (H₃BO₃)
- Sodium Hypophosphite (NaH₂PO₂)
- Ethylenediaminetetraacetic acid (EDTA)

- Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment
- Antimony Potassium Tartrate (K(SbO)C₄H₄O₆·0.5H₂O)
- Nickel Chloride (NiCl₂·6H₂O)
- 1L Volumetric flask
- Magnetic stirrer and stir bar
- pH meter

Procedure:

- To a 1L volumetric flask, add approximately 500 mL of deionized water.
- With continuous stirring, add 40g of Boric Acid and 60g of Sodium Hypophosphite to the deionized water. Stir until fully dissolved.
- Add 40g of EDTA to the solution and continue stirring until it is completely dissolved.
- Adjust the pH of the mixed solution to 3.0 using Hydrochloric Acid or Sulfuric Acid.
- Add 6g of Antimony Potassium Tartrate to the solution and stir until dissolved.
- Add 10g of Nickel Chloride to the solution and stir until dissolved.
- Add the remaining deionized water to bring the total volume to 1L.
- Finally, adjust the pH of the solution to 1.5 with Hydrochloric Acid or Sulfuric Acid.
- The solution is now ready for use.

Protocol 2: Electroplating of Nickel-Antimony Alloy

This protocol outlines the general procedure for electroplating a substrate with a nickel-antimony alloy.

Equipment and Materials:

- DC Power Supply
- Beaker or plating tank
- Anode (e.g., pure nickel or antimony plate)[2]
- Cathode (the substrate to be plated)
- Prepared Nickel-Antimony electroplating solution
- Magnetic stirrer (optional, for agitation)
- Heater with temperature control (optional)
- Cleaning and pretreatment solutions (e.g., alkaline cleaner, acid dip)

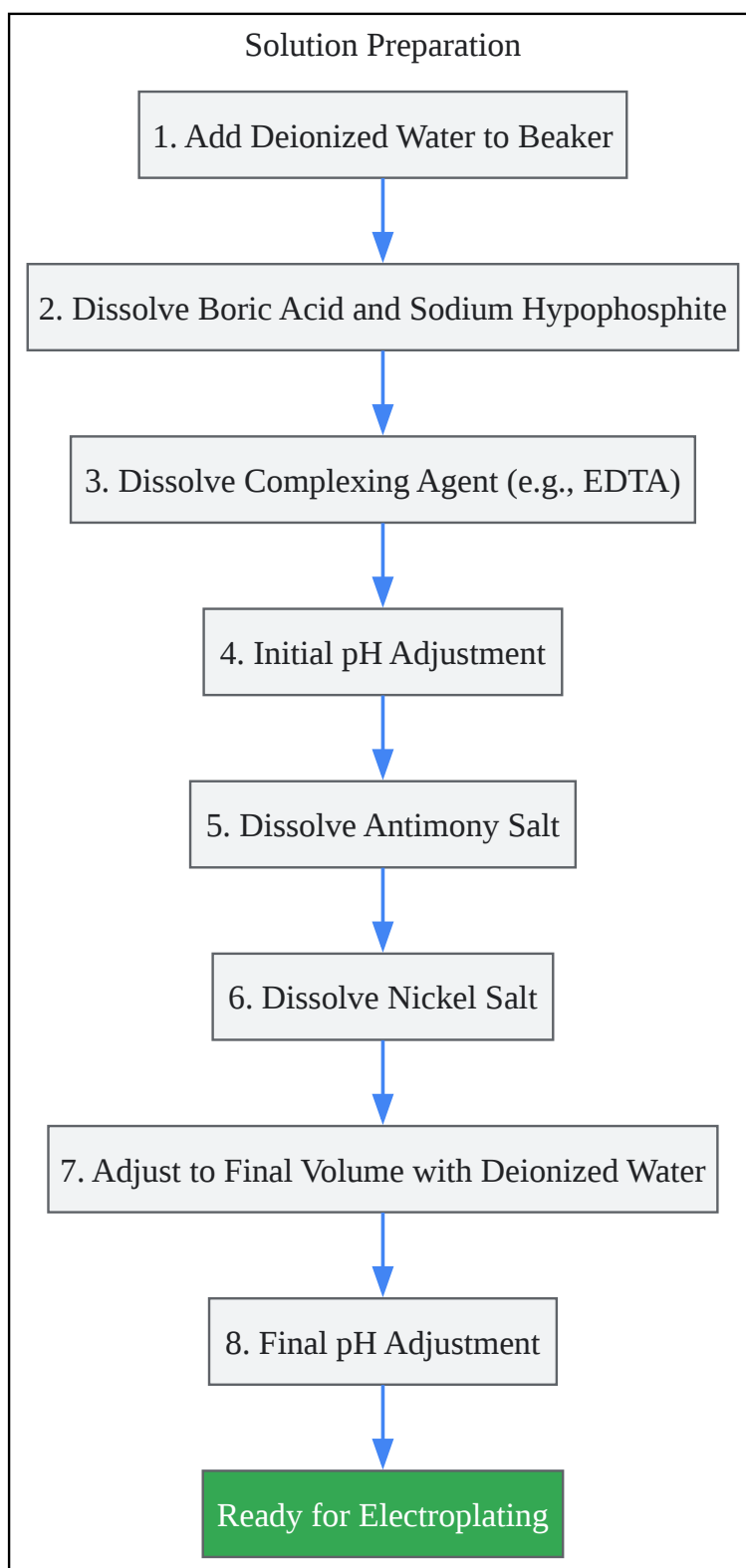
Procedure:

- Substrate Pretreatment:
 - Thoroughly clean the substrate to be plated to remove any grease, oil, or oxides. This typically involves a sequence of cleaning steps such as alkaline cleaning, rinsing with deionized water, and a brief acid dip, followed by a final rinse with deionized water.
- Electroplating Setup:
 - Pour the prepared nickel-antimony electroplating solution into the plating tank.
 - Place the anode and cathode into the solution, ensuring they do not touch. The substrate to be plated is the cathode.
 - Connect the positive terminal of the DC power supply to the anode and the negative terminal to the cathode.
- Electroplating Process:
 - If required, heat the solution to the desired operating temperature (e.g., 50°C).[2]

- Turn on the DC power supply and adjust the current density to the desired value (e.g., 5 A/dm²).[\[2\]](#)
- Continue the electroplating for the desired amount of time to achieve the target coating thickness. Gentle agitation of the solution can help to produce a more uniform coating.
- Post-Treatment:
 - Once the plating is complete, turn off the power supply.
 - Remove the plated substrate from the solution.
 - Rinse the substrate thoroughly with deionized water and dry it.

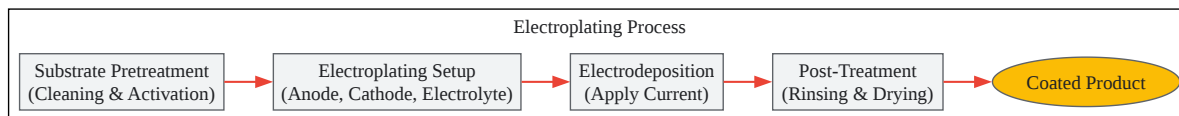
Mandatory Visualizations

The following diagrams illustrate the workflow for the preparation of the nickel-antimony electroplating solution.



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Caption: Workflow for preparing the Ni-Sb electroplating solution.



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Caption: General workflow for the Ni-Sb electroplating process.

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